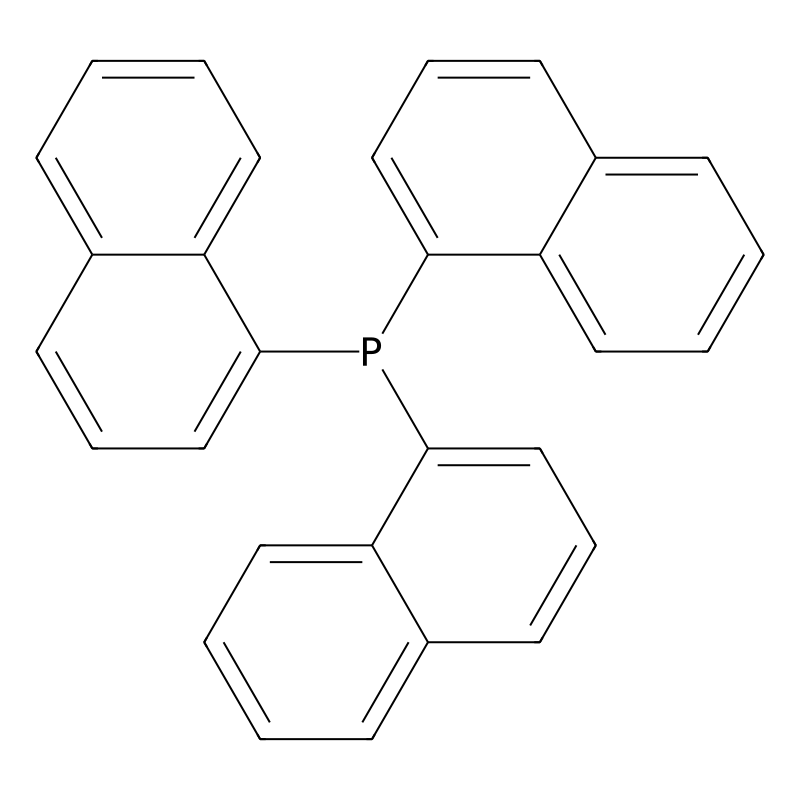

Tri-1-naphthylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Palladium-free Sonogashira Cross-coupling

Scientific Field: Organic Synthesis, Medicinal Chemistry, and Material Science.

Application Summary: Tri(1-naphthyl)phosphine is used as a ligand in palladium-free Sonogashira cross-coupling of arylhalogenides with acetylenes.

Methods of Application: Tri(1-naphthyl)phosphine has been prepared in 34% yield from red phosphorus and 1-bromonaphthalene in the superbasic system t-BuONa/DMSO.

Results or Outcomes: This method provides a more cost-effective alternative to the traditional palladium-catalyzed Sonogashira cross-coupling, which requires the application of expensive palladium compounds.

Polarity and Conformational Analysis

Scientific Field: Organic Chemistry, Quantum Chemistry.

Application Summary: The polarity and structure of tri (1- or 2-naphthyl)phosphines and their chalcogenides were determined by the methods of dipole moments, IR spectroscopy, and DFT quantum-chemical calculations.

Methods of Application: The polarity of tri (1-naphthyl)- and tri (2-naphthyl)phosphines and their chalcogenides were studied using dipole moments, IR spectroscopy, and DFT quantum-chemical calculations at the B3PW91/6-311++G (df,p) level of theory.

Results or Outcomes: In solution, tri (1-naphthyl)phosphine prefers a single conformer with a gauche, gauche, gauche orientation of the substituents at the phosphorus.

Design of New Pd(II) and Cu(I) Complexes

Scientific Field: Inorganic Chemistry, Material Science.

Application Summary: Tri(1-naphthyl)phosphine is used in the synthesis of new Pd(II) and Cu(I) complexes.

Methods of Application: Tri(1-naphthyl)phosphine has been prepared in a 32% yield and used for the design of new Pd(II) and Cu(I) complexes.

Results or Outcomes: The new Pd(II) and Cu(I) complexes designed using Tri(1-naphthyl)phosphine have shown higher catalytic activity compared to triphenylphosphine complexes.

Tri-1-naphthylphosphine is an organophosphorus compound with the molecular formula . It consists of three naphthyl groups attached to a phosphorus atom, which contributes to its unique chemical properties. This compound is characterized by its high stability and is often used as a ligand in various

- Buchwald-Hartwig Cross Coupling Reaction: This reaction is used for the formation of carbon-nitrogen bonds, particularly in the synthesis of pharmaceuticals.

- Heck Reaction: In this reaction, Tri-1-naphthylphosphine acts as a ligand for palladium-catalyzed coupling of alkenes with aryl halides.

- Hiyama Coupling: This involves the coupling of organosilicon compounds with aryl halides, where Tri-1-naphthylphosphine enhances the reaction efficiency.

- Negishi Coupling: Similar to the Hiyama reaction, this involves the coupling of organozinc reagents with aryl halides .

The synthesis of Tri-1-naphthylphosphine can be achieved through several methods:

- Direct Phosphination: This involves the reaction of naphthalene derivatives with phosphorus trichloride or phosphorus tribromide under controlled conditions.

- Reduction of Tri(1-naphthyl)phosphine Oxide: The oxide can be reduced using reducing agents like lithium aluminum hydride to yield Tri-1-naphthylphosphine.

- Using Phosphorus Ylides: Phosphorus ylides can react with naphthalene derivatives to form this compound efficiently .

Tri-1-naphthylphosphine stands out due to its significant steric hindrance and unique electronic properties compared to these similar compounds, making it particularly effective in catalysis and complex organic transformations .

Interaction studies involving Tri-1-naphthylphosphine have focused on its coordination with various metals. For instance, complexes formed with transition metals such as rhenium and palladium have demonstrated enhanced catalytic activity compared to other phosphines like triphenylphosphine. These studies often utilize techniques such as electron spin resonance to analyze the behavior of these complexes in solution .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant